molecular formula C5H7BrF4O B1363451 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol CAS No. 222725-20-4

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol

Cat. No. B1363451
CAS RN: 222725-20-4
M. Wt: 239.01 g/mol
InChI Key: SFZAVKMARQFPHC-UHFFFAOYSA-N
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Description

“5-Bromo-4,4,5,5-tetrafluoropentan-1-ol” is a chemical compound with the molecular formula C5H7BrF4O . It is a specialty product for proteomics research applications .


Molecular Structure Analysis

The molecular weight of “this compound” is approximately 239.01 . The molecular structure can be represented by the SMILES string OC(CCC(F)(F)C(F)(F)Br) .

Scientific Research Applications

Synthesis of Difluoromethylene-containing Compounds

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol is utilized in the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds. This process involves reactions with various unsaturated compounds, including alkenes and alkynes, yielding compounds like γ-butyrolactones and tetrahydrofurans (Yang et al., 2007).

Intramolecular Cyclization of Bromoacetylenic Alcohol Derivatives

The compound has been studied for its role in the intramolecular cyclization of bromoacetylenic alcohol derivatives. These cyclizations under mildly basic conditions lead to the formation of various structures, including cyclopropane derivatives (Grandjean et al., 1992).

Lanthanide-Nitronyl Nitroxide Complexes

In the field of inorganic chemistry, this compound contributes to synthesizing lanthanide-nitronyl nitroxide complexes. These complexes, which include rare earth elements like Pr, Sm, Eu, and Tm, have been characterized for their magnetic properties, showing potential in applications like single-molecule magnetism (Xu et al., 2009).

Synthesis of CF2-containing Molecules

This chemical is integral in synthesizing CF2-containing molecules, demonstrating the versatility of reactions with different nucleophiles. These reactions lead to the formation of various difluoropropan-1-ols and difluoropropanoates, highlighting its role in creating complex fluorinated compounds (Yamada et al., 2011).

Hydrogen-bonded Systems in Cluster Cations

The compound is also studied in the context of hydrogen-bonded systems formed with trinuclear cluster cations. Such studies are crucial in understanding the interaction dynamics within complex molecular structures, which can have implications in designing new materials and catalysts (Therrien et al., 2005).

Safety and Hazards

The safety and hazards associated with “5-Bromo-4,4,5,5-tetrafluoropentan-1-ol” are not fully detailed in the available resources. It is known to cause eye irritation . Proper safety precautions should be taken when handling this chemical.

properties

IUPAC Name

5-bromo-4,4,5,5-tetrafluoropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF4O/c6-5(9,10)4(7,8)2-1-3-11/h11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZAVKMARQFPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)Br)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371319
Record name 5-bromo-4,4,5,5-tetrafluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222725-20-4
Record name 5-bromo-4,4,5,5-tetrafluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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